molecular formula C25H29N3O4 B11154122 3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one

3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one

Cat. No.: B11154122
M. Wt: 435.5 g/mol
InChI Key: FBISYYWMGNTGAS-UHFFFAOYSA-N
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Description

3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 3,4,8-trimethyl-2H-chromen-2-one with 2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethanol under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a fluorescent probe for detecting reactive oxygen species.

    Biology: Investigated for its anti-inflammatory and antioxidant properties.

    Medicine: Studied for its anticancer properties and potential use in drug development.

    Industry: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one involves:

Biological Activity

3,4,8-Trimethyl-7-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethoxy)-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a chromone core substituted with various functional groups. The presence of a piperazine moiety and a pyridine ring contributes to its biological activity.

Research indicates that this compound may interact with multiple biological targets, including enzymes and receptors involved in various physiological processes. Its activity can be attributed to:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing:

  • Cell Proliferation Inhibition : The compound effectively reduces cell viability in cancerous cells.
  • Induction of Apoptosis : Mechanistic studies reveal that it triggers apoptotic pathways in treated cells.
Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.2Inhibition of proliferation
A549 (Lung Cancer)10.5Induction of apoptosis
HeLa (Cervical Cancer)12.3Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Shows potential in inhibiting fungal growth.
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on MCF-7 and A549 cell lines. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.

Study 2: Antimicrobial Properties

Research conducted by Umesha et al. (2009) highlighted the antimicrobial effects of similar chromone derivatives. The study found that compounds structurally related to 3,4,8-trimethyl exhibited promising activity against both bacterial and fungal strains, suggesting potential therapeutic applications.

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

3,4,8-trimethyl-7-[2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethoxy]chromen-2-one

InChI

InChI=1S/C25H29N3O4/c1-17-18(2)25(30)32-24-19(3)22(5-4-21(17)24)31-16-23(29)28-14-12-27(13-15-28)11-8-20-6-9-26-10-7-20/h4-7,9-10H,8,11-16H2,1-3H3

InChI Key

FBISYYWMGNTGAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)CCC4=CC=NC=C4)C

Origin of Product

United States

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